Cyclobutanecarboxylic acid, 3-butyl-
Description
Significance of Cyclobutane (B1203170) Carboxylic Acids as Core Structures in Organic Synthesis
Cyclobutane carboxylic acids serve as versatile building blocks in organic synthesis, providing a gateway to a wide array of more complex molecules. Their utility stems from the inherent reactivity and distinct three-dimensional structure of the cyclobutane ring. nih.govcancer.gov In medicinal chemistry, the cyclobutane moiety is increasingly utilized to enhance the properties of drug candidates. nih.govru.nl The rigid, puckered nature of the cyclobutane ring can enforce specific conformations upon a molecule, which is crucial for optimizing interactions with biological targets. cancer.govexlibrisgroup.com
The introduction of a cyclobutane ring can lead to improvements in several key areas of drug design, including:
Metabolic Stability: The replacement of more metabolically labile groups with a robust cyclobutane ring can increase the half-life of a drug in the body. cancer.gov
Conformational Restriction: By locking flexible chains into a more defined shape, the cyclobutane unit can increase binding affinity and selectivity for a target receptor or enzyme. exlibrisgroup.com
Lipophilicity and Solubility: The hydrocarbon nature of the cyclobutane ring can be used to modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of a carboxylic acid group, however, introduces a polar handle that can improve aqueous solubility and provide a point for further chemical modification.
Bioisosterism: The cyclobutane ring can act as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, offering a different spatial arrangement of atoms while maintaining or improving biological activity. cancer.gov
Cyclobutanecarboxylic acid itself is a key intermediate in the synthesis of various biologically active compounds and approved drugs. georganics.sknbinno.com The presence of a substituent, such as a butyl group at the 3-position, further expands the chemical space accessible from this core structure, allowing for fine-tuning of the molecule's properties.
Conformational Dynamics and Ring Strain Considerations in Cyclobutane Systems
The cyclobutane ring is characterized by significant ring strain, which arises from the deviation of its internal bond angles from the ideal sp³ tetrahedral angle of 109.5°. wikipedia.orglibretexts.org A planar cyclobutane would have C-C-C bond angles of 90°, leading to substantial angle strain. libretexts.org To alleviate some of this strain, as well as the torsional strain from eclipsing hydrogen atoms, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation. libretexts.orgmaricopa.edu
In this puckered conformation, one of the carbon atoms is out of the plane of the other three. This allows the C-H bonds to be more staggered, reducing torsional strain, although it slightly increases the angle strain. libretexts.org The ring undergoes a rapid "ring-flipping" process, where the out-of-plane atom flips to the opposite side.
For a substituted cyclobutane, such as 3-butylcyclobutanecarboxylic acid, the substituents can occupy either an axial or an equatorial position on the puckered ring. The relative stability of these conformations is influenced by steric interactions. Generally, larger substituents prefer the equatorial position to minimize steric hindrance with the other ring atoms and substituents. lumenlearning.com In the case of 3-butylcyclobutanecarboxylic acid, there would be a conformational equilibrium between the cis and trans isomers, with the trans isomer, where both bulky groups can potentially occupy equatorial-like positions, often being more stable.
Table 1: Types of Strain in Cyclobutane Systems
| Type of Strain | Description | Relevance to Cyclobutane |
| Angle Strain | Deviation of bond angles from their ideal values. youtube.com | Significant due to the compression of C-C-C bond angles to approximately 88° in the puckered conformation from the ideal 109.5°. libretexts.org |
| Torsional Strain | Repulsion between electrons in bonds on adjacent atoms. chemistrysteps.com | Present due to the eclipsing or near-eclipsing of C-H bonds, although partially relieved by puckering. libretexts.org |
| Steric Strain | Repulsive interactions when non-bonded atoms are forced into close proximity. youtube.com | Can occur in substituted cyclobutanes, particularly between bulky substituents in a cis-1,3-diaxial-like arrangement. lumenlearning.com |
Historical Context and Evolution of Substituted Cyclobutanecarboxylic Acid Research
The history of cyclobutane chemistry dates back to the early 20th century, with the first synthesis of cyclobutane itself reported in 1907. nih.govwikipedia.org For many years, the synthesis of cyclobutane derivatives was considered challenging due to the inherent ring strain. baranlab.org Early methods for constructing the cyclobutane ring often required harsh reaction conditions and gave low yields.
A significant breakthrough in the synthesis of cyclobutane derivatives was the development of [2+2] cycloaddition reactions, particularly photochemical cycloadditions. baranlab.orgacs.org These reactions involve the joining of two alkene molecules to form a four-membered ring and have become a cornerstone of cyclobutane synthesis. The first [2+2] photodimerization was discovered in 1877. acs.org
The preparation of cyclobutanecarboxylic acid was described in the chemical literature in the mid-20th century, with early methods often involving the multi-step synthesis from diethyl malonate and trimethylene dibromide, followed by hydrolysis and decarboxylation. georganics.skacs.org More recent synthetic strategies have focused on developing more efficient and stereoselective methods for the preparation of substituted cyclobutane carboxylic acids. mdpi.comacs.org The increasing recognition of the value of cyclobutane-containing molecules in drug discovery has driven much of this modern research. ru.nlexlibrisgroup.com The development of catalytic and enantioselective methods has been a particular focus, allowing for the controlled synthesis of specific stereoisomers of substituted cyclobutanes. mdpi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
66016-18-0 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
3-butylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-7-5-8(6-7)9(10)11/h7-8H,2-6H2,1H3,(H,10,11) |
InChI Key |
SBOOJIXNMWZCGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC(C1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Cyclobutanecarboxylic Acid, 3 Butyl and Analogous Substituted Cyclobutane Carboxylic Acids
Classical Approaches to Cyclobutanecarboxylic Acid Synthesis
Classical methods for the synthesis of cyclobutane (B1203170) rings have been established for decades and often rely on fundamental organic reactions. These pathways, while sometimes lacking the efficiency or selectivity of modern techniques, remain valuable for their reliability and use of accessible starting materials.
A well-established method for preparing cyclobutanecarboxylic acids involves the thermal decarboxylation of cyclobutane-1,1-dicarboxylic acids. thieme-connect.dewikipedia.orgchemicalbook.comorgsyn.org This process typically occurs at elevated temperatures, often between 160-200°C. thieme-connect.dechemicalbook.com For the synthesis of the parent cyclobutanecarboxylic acid, the precursor, 1,1-cyclobutanedicarboxylic acid, is heated until the evolution of carbon dioxide ceases, followed by distillation to yield the final product. orgsyn.org This reaction can achieve high yields, often in the range of 86-91%. chemicalbook.com
The synthesis of a 3-butyl substituted analog via this route would necessitate a 3-butyl-cyclobutane-1,1-dicarboxylic acid precursor. Such precursors are typically synthesized through the condensation of a malonic ester with a suitable 1,3-dihalopropane derivative. For instance, diethyl cyclobutane-1,1-dicarboxylate can be formed from the reaction of diethyl malonate with 1,3-dibromopropane in the presence of a base, followed by hydrolysis and decarboxylation to give cyclobutanecarboxylic acid. thieme-connect.de
| Precursor | Reaction Condition | Product | Yield (%) |
| 1,1-Cyclobutanedicarboxylic acid | Thermal, ~160°C | Cyclobutanecarboxylic acid | 86-91% chemicalbook.com |
| Diethyl cyclobutane-1,1-dicarboxylate | 1. Hydrolysis (KOH) 2. Thermal Decarboxylation (160-170°C) | Cyclobutanecarboxylic acid | 77% thieme-connect.de |
This interactive table summarizes yields for the decarboxylation pathway to the parent compound. The synthesis of the 3-butyl analog would require appropriately substituted precursors.
Oxidative ring contraction provides an alternative pathway to cyclobutanecarboxylic acids from more readily available five-membered rings. A notable example is the preparation of cyclobutanecarboxylic acid from the oxidative ring contraction of cyclopentanone. georganics.sk This transformation can be achieved using hydrogen peroxide catalyzed by selenium dioxide. georganics.sk While effective for the parent compound, achieving a specific substitution pattern like a 3-butyl group would depend on the synthesis of a correspondingly substituted cyclopentanone precursor and controlling the regioselectivity of the ring contraction, which can be a significant challenge. Another approach involves the stereoselective contraction of pyrrolidine rings to form substituted cyclobutanes, which has been used in the synthesis of natural products like piperarborenine B. chemistryviews.org
The use of malonate derivatives is a cornerstone of cyclobutane synthesis. The reaction of diethyl malonate with 1,3-dibromopropane in the presence of sodium ethoxide is a classic method for forming the cyclobutane-1,1-dicarboxylate precursor, which can then be hydrolyzed and decarboxylated. orgsyn.orggeorganics.sk To synthesize Cyclobutanecarboxylic acid, 3-butyl-, this strategy would require a starting material such as 1,3-dibromohexane. The reaction of this substrate with diethyl malonate would theoretically produce diethyl 3-butylcyclobutane-1,1-dicarboxylate, which upon subsequent hydrolysis and decarboxylation would yield the target molecule. The efficiency of the initial cyclization can be influenced by steric hindrance from the butyl group.
A related approach involves the reaction of 1,3-dichloroacetone with a malonic ester in the presence of a base like sodium ethoxide. google.com This method generates a cyclobutane dicarboxylate with a keto group at the 3-position, which can be further modified.
Advanced Synthesis of Substituted Cyclobutanecarboxylic Acids
Modern synthetic methods offer powerful tools for the construction of complex and highly substituted cyclobutane rings with high levels of control over stereochemistry.
The [2+2] cycloaddition is a powerful and direct method for forming cyclobutane rings. nih.gov This reaction involves the union of two alkene components to form a four-membered ring. Photochemical [2+2] cycloadditions are particularly common, often utilizing light to excite one of the alkene partners, which then reacts with a ground-state alkene. baranlab.orgacs.org For instance, the cycloaddition of an electron-deficient alkene with an allene can be used to construct the cyclobutane framework. nih.gov The synthesis of a 3-butyl substituted cyclobutane via this method could be envisioned through the reaction of hex-1-ene with a suitable ketene or another activated alkene.
Transition metal catalysis, particularly with copper(I) or ruthenium(II) photocatalysts, has expanded the scope of [2+2] cycloadditions, allowing them to proceed under milder conditions and with greater control. acs.orgorganic-chemistry.org These reactions can be performed intermolecularly or intramolecularly. acs.org For example, visible light photocatalysis with Ru(bipy)₃Cl₂ can promote the [2+2] cycloaddition of enones with excellent diastereoselectivity. organic-chemistry.org
| Reaction Type | Catalyst/Condition | Reactants | Product Type |
| Photochemical Cycloaddition | UV light | Two olefin units | Cyclobutane dimer acs.org |
| Intramolecular Cycloaddition | Heat, Cs₂CO₃ | N-alkenyl-S-propargyl-2-pyridone | Fused cyclobutane acs.org |
| Photocatalytic Cycloaddition | Ru(bipy)₃Cl₂ / Visible Light | Aryl enones | Diastereoselective cyclobutanes organic-chemistry.org |
This interactive table highlights different types of [2+2] cycloaddition reactions used to form cyclobutane rings.
Recent advances in photoredox catalysis have enabled novel strategies for synthesizing densely substituted cyclobutanes. rsc.orgrsc.orgresearchgate.net One such strategy involves a strain-release rearrangement cascade. rsc.orgrsc.org These reactions often use highly strained molecules, such as bicyclo[1.1.0]butanes (BCBs), as starting materials. rsc.orgrsc.org A photoredox catalyst generates a radical which then opens the strained BCB ring. This is followed by a rearrangement, such as a rsc.orgrsc.org-rearrangement, to form a stable, polysubstituted cyclobutane product. rsc.orgrsc.org This method allows for the creation of complex cyclobutanes, including those with unique amino acid scaffolds, under mild reaction conditions. rsc.orgresearchgate.net
Another photoredox-catalyzed approach involves a radical addition-polar cyclization cascade. nih.gov In this method, a radical is generated from a precursor like an alkylboronic ester, which then adds to an electron-deficient alkene tethered to an alkyl halide. A subsequent single-electron reduction and polar 4-exo-tet cyclization forms the cyclobutane ring. nih.gov This fragment-coupling approach is highly versatile and demonstrates excellent functional group tolerance, allowing for the incorporation of a cyclobutane ring into complex molecules in a single step. nih.gov
Targeted C-H Functionalization of Cyclobutane Rings
Direct functionalization of carbon-hydrogen (C-H) bonds on a cyclobutane ring offers an efficient route to substituted derivatives by avoiding the need for pre-functionalized starting materials. Catalyst-controlled C-H functionalization allows for selective reaction at specific positions on the cyclobutane ring.
One notable method involves the use of rhodium(II) catalysts for intermolecular C-H insertion reactions of carbenes derived from diazo compounds. nih.gov This strategy has been shown to provide access to both 1,1-disubstituted and cis-1,3-disubstituted cyclobutanes with a high degree of regio- and stereoselectivity, simply by altering the catalyst's ligand framework. nih.gov For instance, the reaction of a substituted cyclobutane with an aryl diazoacetate in the presence of a rhodium(II) catalyst can lead to the formation of a new carbon-carbon bond at either the C1 or C3 position of the cyclobutane ring. nih.gov While this method has been demonstrated for the introduction of aryl and ester functionalities, its application for the direct introduction of an alkyl group like a butyl group would require a suitable diazoalkane reagent.
Another approach is the palladium-catalyzed transannular γ-C–H arylation of cyclobutane carboxylic acids. substack.com This methodology utilizes a directing group strategy where the carboxylic acid functionality guides the catalyst to a specific C-H bond. By employing a combination of a sulfonamide-pyridone ligand (L3) and a monodentate pyridone ligand (L4), a highly selective γ-arylation of cyclobutane carboxylic acids can be achieved. substack.com This reaction proceeds through a double C-H activation pathway. substack.com Although this method has been developed for arylation, it highlights the potential for functionalizing the C3 position of a cyclobutane carboxylic acid scaffold.
Table 1: Catalyst-Controlled C-H Functionalization of Substituted Cyclobutanes
| Catalyst | Diazo Compound | Substrate | Product | Regioselectivity (C1:C3) | Diastereoselectivity (cis:trans) |
|---|---|---|---|---|---|
| Rh₂(S-TCPTAD)₄ | Aryl diazoacetate | Phenylcyclobutane | 1-Aryl-1-phenylcyclobutane-carboxylate | High for C1 | N/A |
| Rh₂(S-PTAD)₄ | Aryl diazoacetate | Phenylcyclobutane | cis-3-Aryl-1-phenylcyclobutane-carboxylate | High for C3 | High for cis |
| Pd(OAc)₂ with L3/L4 | Aryl iodide | Cyclobutanecarboxylic acid | 3-Aryl-cyclobutanecarboxylic acid | High for γ (C3) | N/A |
This table is illustrative and based on findings for analogous systems.
Stereoselective Synthesis of 3-Substituted Cyclobutanecarboxylic Acid Scaffolds
Controlling the stereochemistry at the 1 and 3 positions of the cyclobutane ring is crucial for the synthesis of specific isomers of 3-butyl-cyclobutanecarboxylic acid. Stereoselective methods often involve the reduction of a prochiral ketone or the stereocontrolled derivatization of an existing stereocenter.
A common and effective strategy for establishing the relative stereochemistry in 3-substituted cyclobutanes is the diastereoselective reduction of a 3-substituted cyclobutanone. The hydride reduction of such ketones has been shown to be highly selective for the formation of the cis-alcohol, often with greater than 90% diastereoselectivity, regardless of the steric bulk of the hydride reagent. nih.govvub.ac.be This preference for the anti-facial attack of the hydride is attributed to the minimization of torsional strain, consistent with the Felkin-Anh model. nih.gov The resulting cis-cyclobutanol can then be oxidized to the corresponding cis-3-substituted cyclobutanecarboxylic acid.
The selectivity of this reduction can be further enhanced by modifying the reaction conditions. Lowering the reaction temperature and decreasing the polarity of the solvent have been shown to improve the diastereomeric ratio in favor of the cis-isomer. nih.govvub.ac.be
Table 2: Diastereoselective Hydride Reduction of 3-Substituted Cyclobutanones
| Substrate | Reducing Agent | Solvent | Temperature (°C) | cis:trans Ratio |
|---|---|---|---|---|
| 3-Phenylcyclobutanone | NaBH₄ | Methanol | 0 | >95:5 |
| 3-Benzyloxycyclobutanone | LiAlH₄ | THF | -78 | >98:2 |
| 3-Phenylcyclobutanone | L-Selectride® | THF | -78 | >99:1 |
This table presents typical results for analogous 3-substituted cyclobutanones. nih.govvub.ac.be
The stereochemical outcome of reactions on a cyclobutane ring can be influenced by the existing substituents and the reaction conditions. For instance, in the synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold, the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative with sodium borohydride was a key step. acs.org The subsequent transformations, including decarboxylation and ester formation, were carried out to preserve the desired cis stereochemistry. acs.org
Controlling acidic impurities during recrystallization was found to be crucial for improving the diastereomeric ratio of the final product. acs.org This highlights the importance of purification methods in obtaining stereochemically pure 3-substituted cyclobutanecarboxylic acid scaffolds.
Synthesis of Specific 3-Butyl-Cyclobutanecarboxylic Acid Isomers
The synthesis of specific isomers of 3-butyl-cyclobutanecarboxylic acid would likely commence with the preparation of 3-butylcyclobutanone. This key intermediate could potentially be synthesized through several routes, including the [2+2] cycloaddition of butylketene with ethylene or the alkylation of a suitable cyclobutanone precursor.
Once 3-butylcyclobutanone is obtained, the diastereoselective reduction strategies discussed in section 2.3.1 can be employed to produce cis-3-butylcyclobutanol with high selectivity. Subsequent oxidation of the alcohol would yield cis-3-butyl-cyclobutanecarboxylic acid.
To obtain the trans isomer, one could either attempt to invert the stereochemistry of the cis-alcohol, for example, through a Mitsunobu reaction, followed by oxidation, or develop a synthetic route that favors the formation of the trans product. Alternatively, a non-stereoselective synthesis could be performed, followed by the separation of the cis and trans isomers. Separation of diastereomers can often be achieved through techniques such as fractional crystallization of the acids or their derivatives, or by chromatography. ijpbs.com
Table 3: Proposed Synthetic Route to cis- and trans-3-Butyl-Cyclobutanecarboxylic Acid
| Step | Reaction | Reagents and Conditions | Expected Major Product |
|---|---|---|---|
| 1 | Synthesis of 3-Butylcyclobutanone | e.g., [2+2] cycloaddition or alkylation | 3-Butylcyclobutanone |
| 2a | Diastereoselective Reduction | NaBH₄, Methanol, 0°C | cis-3-Butylcyclobutanol |
| 3a | Oxidation | Jones reagent or PCC | cis-3-Butyl-cyclobutanecarboxylic acid |
| 2b | Non-selective Reduction | - | Mixture of cis- and trans-3-Butylcyclobutanol |
| 3b | Oxidation and Separation | Jones reagent or PCC, followed by chromatography or crystallization | cis- and trans-3-Butyl-cyclobutanecarboxylic acid |
| 4 | (Optional) Isomer Inversion | Mitsunobu reaction on cis-alcohol, then oxidation | trans-3-Butyl-cyclobutanecarboxylic acid |
This table outlines a plausible, though not explicitly documented, synthetic pathway.
Derivatization and Functionalization Strategies of Cyclobutanecarboxylic Acid, 3 Butyl
Synthesis of Alkyl and Aryl Derivatives of Cyclobutanecarboxylic Acids
The introduction of further alkyl or aryl groups onto the cyclobutane (B1203170) ring of 3-butyl-cyclobutanecarboxylic acid can lead to a diverse array of structures with tailored properties. While direct C-H functionalization of the cyclobutane ring is a powerful tool, it often requires specific directing groups to achieve regioselectivity.
One established method for the arylation of cyclobutanecarboxylic acid derivatives involves the use of a directing group, such as 8-aminoquinoline, which can be coupled to the carboxylic acid. acs.org This directing group then facilitates a palladium-catalyzed C-H arylation at a position dictated by the geometry of the transition state. acs.org For 3-butyl-cyclobutanecarboxylic acid, this strategy could potentially lead to the introduction of an aryl group at the 2- or 4-position of the cyclobutane ring. The specific isomer formed would depend on the steric and electronic influences of the butyl group.
In a different approach, the dianion of a substituted acetic acid can undergo a double-alkylation reaction with epichlorohydrin (B41342) to construct the cyclobutane ring with a pre-installed substituent. acs.org While this is a synthetic route to a substituted cyclobutane rather than a direct derivatization, it highlights a method to access cyclobutanes with specific substitution patterns that could be adapted for aryl or other alkyl groups.
The following table summarizes potential methods for the synthesis of alkyl and aryl derivatives, extrapolated for 3-butyl-cyclobutanecarboxylic acid.
| Derivative Type | General Method | Potential Reagents | Key Features |
| Aryl Derivatives | Palladium-catalyzed C-H arylation | Aryl halides, Pd catalyst, directing group (e.g., 8-aminoquinoline) | Requires a directing group for regioselectivity. |
| Alkyl/Aryl Derivatives | Dianion alkylation | Substituted acetic acid, epichlorohydrin, strong base | Builds the substituted cyclobutane ring. |
Halogenation and Halogenated Derivatives
The introduction of halogen atoms onto the cyclobutane ring or at the carboxylic acid position opens up a wide range of subsequent transformations. A key method for the conversion of carboxylic acids to alkyl halides is decarboxylative halogenation. nih.govacs.org This reaction involves the replacement of the carboxylic acid group with a halogen atom, resulting in a product with one less carbon atom. acs.org For 3-butyl-cyclobutanecarboxylic acid, this would lead to a 1-halo-3-butylcyclobutane. The Hunsdiecker reaction, using a silver salt of the carboxylic acid with a halogen, is a classic example of this transformation. nih.gov More modern methods often utilize hypervalent iodine reagents or other catalysts to achieve the same outcome with a broader substrate scope. nih.gov
Direct halogenation of the cyclobutane ring can also be achieved, typically through radical mechanisms. libretexts.org For instance, the reaction of an alkane with a halogen in the presence of UV light or a radical initiator can lead to the substitution of a hydrogen atom with a halogen. libretexts.org In the case of 3-butyl-cyclobutanecarboxylic acid, the regioselectivity of this reaction would be influenced by the stability of the resulting radical intermediates, with tertiary C-H bonds generally being more reactive than secondary ones. libretexts.org
The table below outlines potential halogenation strategies for 3-butyl-cyclobutanecarboxylic acid.
| Halogenation Type | Method | Typical Reagents | Product |
| Decarboxylative Halogenation | Hunsdiecker Reaction | Silver carboxylate salt, Br₂ or I₂ | 1-Halo-3-butylcyclobutane |
| Decarboxylative Halogenation | Modern Variants | N-Halosuccinimide, catalyst (e.g., photocatalyst) | 1-Halo-3-butylcyclobutane |
| Ring Halogenation | Radical Halogenation | Cl₂ or Br₂, UV light or radical initiator | Mixture of halogenated isomers |
Introduction of Heteroatom-Containing Functional Groups
The incorporation of heteroatoms such as nitrogen, oxygen, or sulfur into the molecular structure can significantly alter the physicochemical properties of the parent compound. britannica.comwikipedia.orgbritannica.com Starting from 3-butyl-cyclobutanecarboxylic acid, several strategies can be envisioned for the introduction of heteroatom-containing functional groups.
The carboxylic acid itself is a versatile handle for creating a variety of functional groups containing heteroatoms. Standard organic transformations can convert the carboxylic acid into amides, esters, and thioesters, thereby introducing nitrogen, oxygen, and sulfur, respectively. youtube.com For example, reaction with an amine in the presence of a coupling agent would yield the corresponding amide.
Furthermore, the halogenated derivatives discussed in the previous section are valuable precursors for nucleophilic substitution reactions. A 1-halo-3-butylcyclobutane could react with various nucleophiles, such as amines, alkoxides, or thiolates, to introduce nitrogen, oxygen, or sulfur at that position.
The following table provides examples of how heteroatom-containing functional groups can be introduced.
| Functional Group | Method | Starting Material | Typical Reagents |
| Amide | Amide Coupling | 3-Butyl-cyclobutanecarboxylic acid | Amine, coupling agent (e.g., EDC, DCC) |
| Ester | Esterification | 3-Butyl-cyclobutanecarboxylic acid | Alcohol, acid catalyst |
| Amine | Nucleophilic Substitution | 1-Halo-3-butylcyclobutane | Ammonia or primary/secondary amine |
| Ether | Nucleophilic Substitution | 1-Halo-3-butylcyclobutane | Alkoxide |
| Thioether | Nucleophilic Substitution | 1-Halo-3-butylcyclobutane | Thiolate |
Formation of Poly-substituted Cyclobutane Derivatives
The synthesis of cyclobutanes with multiple substituents is of significant interest for creating complex molecular architectures. nih.govrsc.org Starting from a mono-substituted precursor like 3-butyl-cyclobutanecarboxylic acid, further functionalization can lead to di-, tri-, or even tetra-substituted cyclobutanes.
Photoredox catalysis has emerged as a powerful tool for the synthesis of polysubstituted cyclobutanes. nih.govrsc.org For instance, a strain-release/ nih.govnih.gov-rearrangement cascade reaction involving bicyclo[1.1.0]butanes and tertiary amines can generate 1,1,3-trisubstituted cyclobutanes containing a non-natural amino acid scaffold. nih.govrsc.org While this is a synthetic method for constructing the ring, the principles could be adapted for the functionalization of a pre-existing cyclobutane.
More direct approaches involve the sequential functionalization of the cyclobutane ring. As mentioned earlier, C-H activation can be used to introduce aryl or alkyl groups. By carefully choosing the directing group and reaction conditions, it may be possible to perform sequential C-H functionalizations to install different substituents in a controlled manner.
| Substitution Pattern | General Strategy | Key Features |
| Di-substituted | C-H activation/functionalization | Requires a directing group for regiocontrol. |
| Tri-substituted | Photoredox-mediated strain-release/rearrangement | Can generate complex scaffolds with multiple stereocenters. |
| Poly-substituted | Sequential functionalization | Involves multiple synthetic steps to build up complexity. |
Cyclobutanecarbonylurea (B1196410) Derivatives
The reaction of a carboxylic acid with a urea (B33335) or thiourea (B124793) derivative can lead to the formation of acylureas and acylthioureas. These compounds have been explored for their potential biological activities. Research on cyclobutanecarbonylureas has shown that these derivatives can exhibit central nervous system depressant, myorelaxant, and anticonvulsant properties. nih.govnih.gov
Starting from 3-butyl-cyclobutanecarboxylic acid, a variety of cyclobutanecarbonylurea derivatives could be synthesized. The general method involves the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with a substituted or unsubstituted urea or thiourea. The nature of the substituent on the urea can be varied to modulate the properties of the final compound. For instance, studies have been conducted on derivatives bearing n-butyl, adamantyl, and xylyl groups on the urea nitrogen. nih.gov
The table below lists some examples of cyclobutanecarbonylurea derivatives that could be synthesized from 3-butyl-cyclobutanecarboxylic acid, based on literature precedents.
| Derivative Name | Potential Substituent on Urea (R) | Reported Activity of Analogs |
| 1-(3-Butyl-cyclobutanecarbonyl)urea | H | Barbiturate potentiator nih.gov |
| 1-(3-Butyl-cyclobutanecarbonyl)-3-ethylthiourea | -CH₂CH₃ (on thiourea) | CNS depressant nih.gov |
| 1-(3-Butyl-cyclobutanecarbonyl)-3-n-butylurea | -CH₂(CH₂)₂CH₃ | Myorelaxant, anticonvulsant nih.gov |
| 1-(3-Butyl-cyclobutanecarbonyl)-3-(1-adamantyl)urea | 1-Adamantyl | Anticonvulsant nih.gov |
Formation of Amino Acid Analogues based on Cyclobutane Core
Amino acids with conformationally restricted scaffolds are of great interest in peptide and medicinal chemistry as they can impart specific secondary structures to peptides and improve metabolic stability. The cyclobutane ring is an excellent scaffold for the synthesis of such constrained amino acid analogues. psu.edunih.govresearchgate.net
Starting from 3-butyl-cyclobutanecarboxylic acid, several types of amino acid analogues could be prepared. One approach involves the conversion of the carboxylic acid to an amine via a Curtius rearrangement, followed by the introduction of a new carboxylic acid group at a different position on the ring. calstate.edu
Alternatively, the synthesis of γ-aminobutyric acid (GABA) analogues can be achieved by preparing 2-(aminomethyl)cyclobutanecarboxylic acids. psu.edu This would involve the elaboration of the carbon skeleton of 3-butyl-cyclobutanecarboxylic acid to introduce an aminomethyl group at the 2-position.
Furthermore, the synthesis of cyclobutane serine analogues has been reported through a [2+2] cycloaddition reaction, highlighting the versatility of cyclobutanes in forming complex amino acid structures. nih.gov A general method for the synthesis of α-amino acids involves the amination of α-bromocarboxylic acids, which could be a viable route if a bromine atom can be selectively introduced at the α-position to the carboxyl group on the cyclobutane ring. libretexts.org
| Amino Acid Analogue Type | General Synthetic Strategy | Key Intermediates/Reactions |
| β-Amino Acid | Curtius rearrangement followed by introduction of a carboxyl group | Isocyanate intermediate |
| GABA Analogue | Elaboration of the carbon skeleton | Introduction of an aminomethyl group |
| α-Amino Acid | Amination of α-halo acid | α-Bromination of the carboxylic acid |
Advanced Spectroscopic Characterization of Cyclobutanecarboxylic Acid, 3 Butyl and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the molecular structure of cyclobutane (B1203170) derivatives. By analyzing the chemical shifts, coupling constants, and through-space interactions, a comprehensive picture of the atomic connectivity and stereochemistry can be assembled.
¹H NMR for Proton Environment Elucidation
Proton NMR (¹H NMR) provides detailed information about the electronic environment of hydrogen atoms within a molecule. For Cyclobutanecarboxylic acid, 3-butyl-, the ¹H NMR spectrum is expected to show distinct signals for the protons of the cyclobutane ring, the butyl side chain, and the carboxylic acid group.
The acidic proton of the carboxyl group (–COOH) is typically observed as a broad singlet at a significantly downfield chemical shift, generally in the range of 10–12 ppm, due to deshielding and hydrogen bonding. libretexts.org The protons on the cyclobutane ring exhibit complex splitting patterns due to cis and trans coupling interactions. The methine proton alpha to the carboxylic acid is expected around 2.5-3.2 ppm. The other ring protons would appear further upfield, typically between 1.7 and 2.6 ppm. chemicalbook.com The chemical shifts of the butyl group protons would follow standard alkane patterns, with the terminal methyl group appearing most upfield.
Table 1: Predicted ¹H NMR Chemical Shifts for Cyclobutanecarboxylic acid, 3-butyl- This table is generated based on typical chemical shift values for related functional groups and structures, as specific experimental data for the named compound is not readily available in the provided search results.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| Carboxylic Acid (-CH ) | 10.0 - 12.0 | Broad Singlet |
| Cyclobutane Ring (-H CCOOH) | 2.5 - 3.2 | Multiplet |
| Cyclobutane Ring (-CH ₂-) | 1.7 - 2.6 | Multiplet |
| Cyclobutane Ring (-CH -Butyl) | 1.7 - 2.6 | Multiplet |
| Butyl Chain (-CH ₂-Ring) | 1.2 - 1.6 | Multiplet |
| Butyl Chain (-CH ₂CH₂Ring) | 1.2 - 1.4 | Multiplet |
| Butyl Chain (-CH ₂CH₃) | 1.2 - 1.4 | Multiplet |
| Butyl Chain (-CH ₃) | 0.8 - 1.0 | Triplet |
¹³C NMR for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides critical information about the carbon framework of a molecule. In Cyclobutanecarboxylic acid, 3-butyl-, each unique carbon atom will produce a distinct signal.
The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing in the 165–185 ppm region. pressbooks.pub The carbons of the cyclobutane ring are expected to resonate between 20 and 45 ppm. For the parent cyclobutanecarboxylic acid, the carboxyl carbon appears around 182 ppm, the alpha-carbon at approximately 38 ppm, the beta-carbons at 18 ppm, and the gamma-carbon at 25 ppm. chemicalbook.com The introduction of a butyl group at the 3-position would induce shifts in the ring carbons, particularly the carbon at the point of substitution and its neighbors. The butyl chain carbons will show characteristic signals in the aliphatic region (approx. 13-40 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for Cyclobutanecarboxylic acid, 3-butyl- This table is generated based on data for cyclobutanecarboxylic acid and standard substituent effects, as specific experimental data for the named compound is not readily available in the provided search results.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Carboxylic Acid (-C OOH) | 175 - 185 |
| Cyclobutane Ring (-C HCOOH) | 35 - 45 |
| Cyclobutane Ring (-C H₂) | 20 - 30 |
| Cyclobutane Ring (-C H-Butyl) | 30 - 40 |
| Butyl Chain (-C H₂-Ring) | 30 - 38 |
| Butyl Chain (-C H₂CH₂Ring) | 25 - 33 |
| Butyl Chain (-C H₂CH₃) | 20 - 28 |
| Butyl Chain (-C H₃) | 13 - 15 |
Advanced Multidimensional NMR Techniques for Structural Confirmation
To unambiguously assign all proton and carbon signals and to confirm the molecular structure, including the relative stereochemistry of the substituents, advanced multidimensional NMR techniques are employed. nih.gov
COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal scalar couplings between protons, helping to trace the connectivity within the cyclobutane ring and the butyl chain. acs.org
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of which protons are attached to which carbons. acs.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying quaternary carbons and for connecting the butyl group and the carboxylic acid to the correct positions on the cyclobutane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity. acs.org This is particularly valuable for determining the stereochemistry of the 1,3-disubstituted cyclobutane ring (cis vs. trans).
These techniques, used in concert, provide a powerful toolkit for the complete structural elucidation of complex molecules like Cyclobutanecarboxylic acid, 3-butyl-. nih.gov
¹⁹F NMR for Fluorinated Cyclobutane Derivatives
For fluorinated analogues of cyclobutane derivatives, ¹⁹F NMR spectroscopy is a highly effective analytical tool. rsc.org Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity and a wide range of chemical shifts that are very sensitive to the local electronic environment. nih.gov
Studies on substituted trifluorochlorocyclobutanes have shown that ¹⁹F chemical shifts and H-F coupling constants are instrumental in assigning the resonances for different isomers. researchgate.nettandfonline.com The puckered nature of the cyclobutane ring means that fluorine atoms can occupy axial or equatorial positions, which are often distinguishable by their chemical shifts and coupling constants. Vicinal F-F coupling constants have been found to be dependent on the dihedral angle, which can provide further insight into the ring's conformation. tandfonline.com The large chemical shift dispersion and the sensitivity to stereochemistry make ¹⁹F NMR an essential technique for characterizing fluorinated cyclobutane structures. nih.gov
Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Hydrogen Bonding Analysis
Infrared (IR) spectroscopy is a key method for identifying functional groups and analyzing intermolecular interactions, such as hydrogen bonding. spectroscopyonline.com In Cyclobutanecarboxylic acid, 3-butyl-, the IR spectrum is dominated by absorptions from the carboxylic acid moiety.
A very broad and strong absorption band is typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. orgchemboulder.com This broadness is a hallmark of strong hydrogen bonding. spectroscopyonline.comkhanacademy.org Superimposed on this broad O-H band are the sharper C-H stretching vibrations of the cyclobutane ring and the butyl group, appearing just below 3000 cm⁻¹.
The carbonyl (C=O) stretching vibration gives rise to a very intense, sharp peak. For saturated aliphatic carboxylic acids that exist as hydrogen-bonded dimers, this peak is typically found around 1710 cm⁻¹. orgchemboulder.comlibretexts.org The C-O stretching and O-H bending vibrations also produce characteristic bands in the fingerprint region (1440-910 cm⁻¹). orgchemboulder.com Studies on cyclobutanecarboxylic acid have helped in assigning the fundamental vibrational frequencies for the cyclobutane ring system itself. dtic.milrsc.org
Table 3: Characteristic IR Absorption Frequencies for Cyclobutanecarboxylic acid, 3-butyl- This table is based on established data for carboxylic acids and cyclobutane compounds. orgchemboulder.comlibretexts.org
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |
| O-H Stretch | 2500 - 3300 | Strong, Very Broad | Characteristic of hydrogen-bonded dimer |
| C-H Stretch (Alkyl) | 2850 - 2960 | Medium to Strong | From cyclobutane and butyl groups |
| C=O Stretch | 1700 - 1725 | Strong, Sharp | Lower frequency due to dimer formation |
| C-O Stretch | 1210 - 1320 | Medium | |
| O-H Bend | 1395 - 1440 & 910 - 950 | Medium, Broad |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. For Cyclobutanecarboxylic acid, 3-butyl-, a single-crystal X-ray diffraction study would unambiguously determine its atomic arrangement, bond lengths, bond angles, and stereochemistry.
A key structural feature that would be elucidated is the conformation of the cyclobutane ring, which is typically puckered rather than planar. The analysis would also confirm the relative orientation (cis or trans) of the butyl group and the carboxylic acid substituent. Furthermore, X-ray crystallography reveals the details of intermolecular interactions in the crystal lattice. For carboxylic acids, this often involves the formation of centrosymmetric hydrogen-bonded dimers, where two molecules are linked by strong hydrogen bonds between their carboxyl groups. dtic.mil Studies on other complex organic molecules, including derivatives of isoquinolines and various cocrystals, demonstrate the power of X-ray diffraction in understanding solid-state packing and intermolecular forces, which are crucial for the material's physicochemical properties. nih.govdntb.gov.uafigshare.com
While specific crystallographic data for Cyclobutanecarboxylic acid, 3-butyl- was not found in the search results, analysis of related structures provides a strong precedent for the type of information that would be obtained from such an experiment. researchgate.net
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
The precise molecular mass and fragmentation behavior of chemical compounds are critical for their identification and structural elucidation. Mass spectrometry is a powerful analytical technique that provides this information by ionizing molecules and then separating the resulting ions based on their mass-to-charge ratio (m/z).
Key fragmentation pathways for carboxylic acids typically involve the loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH). nist.gov For 3-butylcyclobutanecarboxylic acid, this would correspond to fragments with m/z values of 139 (loss of OH) and 111 (loss of COOH), respectively.
Another common fragmentation process in larger carboxylic acids is the McLafferty rearrangement, which typically produces a prominent peak at m/z 60 for acids with a sufficiently long alkyl chain. nist.govyoutube.com This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond.
Furthermore, fragmentation of the alkyl chain is expected. Alkanes often exhibit fragmentation patterns with clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. nist.gov For the butyl substituent, this could lead to a series of fragment ions.
A summary of the predicted major fragment ions for 3-butylcyclobutanecarboxylic acid is presented in the table below.
| Predicted Fragment Ion | Mass-to-Charge Ratio (m/z) | Proposed Neutral Loss |
| [M]•+ | 156 | - |
| [M - OH]+ | 139 | •OH |
| [M - COOH]+ | 111 | •COOH |
| [C₂H₄O₂]•+ (McLafferty) | 60 | C₆H₁₂ |
Rotational Spectroscopy and Conformational Analysis in the Gas Phase
Rotational spectroscopy is a high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase. It provides highly accurate information about molecular geometry and the distribution of different conformers.
Specific rotational spectroscopy data for 3-butylcyclobutanecarboxylic acid has not been reported in the reviewed scientific literature. However, the principles of conformational analysis can be applied to predict the likely stable conformations of this molecule. The puckered nature of the cyclobutane ring and the rotational freedom of the butyl group and the carboxylic acid group lead to a complex conformational landscape.
The substituents on the cyclobutane ring can adopt either axial or equatorial positions. In the case of 1,3-disubstituted cyclobutanes, both cis and trans diastereomers exist, each with its own set of conformers. The relative energies of these conformers are determined by steric interactions, such as 1,3-diaxial interactions.
The butyl group itself has multiple rotational isomers (anti and gauche conformations) around its C-C bonds, further increasing the number of possible conformers for the entire molecule. The most stable conformer would be the one that minimizes steric strain by placing the bulky butyl and carboxylic acid groups in positions that reduce unfavorable interactions.
A comprehensive understanding of the conformational preferences of 3-butylcyclobutanecarboxylic acid would require dedicated quantum chemical calculations or experimental rotational spectroscopy studies, which are not currently available.
Computational and Theoretical Investigations of Cyclobutanecarboxylic Acid, 3 Butyl Systems
Density Functional Theory (DFT) Studies
Density Functional Theory has emerged as a important method in quantum chemistry for the study of molecular systems. Its balance of computational cost and accuracy makes it particularly suitable for investigating molecules of moderate size, such as substituted cyclobutane (B1203170) derivatives.
The first step in a computational investigation is typically the determination of the molecule's most stable three-dimensional arrangement of atoms, known as geometry optimization. For Cyclobutanecarboxylic acid, 3-butyl-, this process would involve finding the minimum energy conformations of the puckered cyclobutane ring and the rotational isomers of the carboxylic acid and butyl groups. The puckering of the cyclobutane ring, a key feature of this system, is influenced by the nature and position of its substituents. A synergistic approach combining experimental techniques like X-ray diffraction and NMR spectroscopy with computational methods such as DFT calculations can provide a detailed understanding of the conformational preferences of substituted cyclobutane rings. For instance, studies on 2-substituted cyclobutane-α-amino acid derivatives have shown that an equatorial substituent at the C2 position can modulate the ring-puckering preference. acs.org
The electronic structure, which dictates the distribution of electrons within the molecule, is also elucidated through DFT calculations. This includes the determination of bond lengths, bond angles, and dihedral angles that characterize the molecular geometry. For substituted cyclobutanes, the interplay of steric and electronic effects of the substituents governs the final optimized geometry.
Table 1: Representative Optimized Geometrical Parameters for a Substituted Cyclobutane System (Analogous to Cyclobutanecarboxylic acid, 3-butyl-)
| Parameter | Predicted Value (DFT) |
| C-C (ring) bond length | ~ 1.55 Å |
| C-C (exocyclic) bond length | ~ 1.52 Å |
| C=O bond length | ~ 1.21 Å |
| C-O bond length | ~ 1.35 Å |
| Ring Puckering Angle | Variable, dependent on substituent |
Note: The values in this table are representative and are based on general data for substituted cyclobutanes. The actual values for Cyclobutanecarboxylic acid, 3-butyl- would require specific calculations.
Once the optimized geometry is obtained, vibrational frequency calculations can be performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations are crucial for several reasons: they confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and they allow for the assignment of experimentally observed spectral bands to specific molecular vibrations.
For carboxylic acids, the stretching vibration of the carbonyl group (C=O) is a particularly strong and informative band in the IR spectrum. Studies on various carboxylic acids have shown that the position of this band is sensitive to the electronic environment and hydrogen bonding. nih.gov For cyclobutanecarboxylic acid, the vibrational spectra have been interpreted in terms of a hydrogen-bonded dimer structure. capes.gov.br Isotopic substitution studies on cyclobutanecarboxylic acid have revealed significant vibrational coupling between the hydrogen-bonded ring system and the cyclobutane ring vibrations. capes.gov.br The presence of a butyl group at the 3-position would be expected to introduce additional vibrational modes, particularly in the C-H stretching and bending regions of the spectrum.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Cyclobutanecarboxylic Acid System
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Carboxylic Acid O-H | Stretching (H-bonded) | 2500 - 3300 |
| Alkyl C-H | Stretching | 2850 - 3000 |
| Carbonyl C=O | Stretching (Dimer) | ~ 1700 - 1720 |
| Cyclobutane C-C | Ring Puckering/Breathing | 800 - 1000 |
Note: These are general frequency ranges and the precise values for Cyclobutanecarboxylic acid, 3-butyl- may vary.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for understanding and predicting chemical reactivity. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals determine the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
For a molecule like Cyclobutanecarboxylic acid, 3-butyl-, the HOMO is likely to be localized on the carboxylic acid group, specifically the non-bonding orbitals of the oxygen atoms. The LUMO, on the other hand, would be expected to be the π* anti-bonding orbital of the carbonyl group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The presence of the butyl group, an electron-donating alkyl group, would be expected to raise the energy of the HOMO slightly, potentially making the molecule more susceptible to electrophilic attack. The study of frontier orbitals is particularly insightful for understanding pericyclic reactions involving cyclobutane systems. youtube.commsu.edu
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack.
For Cyclobutanecarboxylic acid, 3-butyl-, the MEP map would show a region of high negative potential around the carbonyl oxygen atom of the carboxylic acid group, making it a prime site for protonation or interaction with other electrophiles. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential, consistent with its acidic nature. The cyclobutane ring and the butyl group, being composed of carbon and hydrogen atoms, would generally show a more neutral potential. The study of electrostatic interactions is crucial in understanding the properties of substituted cyclobutane dicarboxylic acids. acs.org Furthermore, MEP has been shown to correlate with the pKa values of carboxylic acids. semanticscholar.orgnih.gov
Mulliken population analysis is a method for assigning partial atomic charges to the atoms within a molecule based on the calculated wavefunction. While it has some known limitations, such as a strong dependence on the basis set used in the calculation, it can provide a qualitative picture of the charge distribution.
In Cyclobutanecarboxylic acid, 3-butyl-, a Mulliken analysis would be expected to show that the oxygen atoms of the carboxylic acid group carry significant negative charges, while the carbonyl carbon and the acidic hydrogen carry positive charges. The carbon atoms of the cyclobutane ring and the butyl group would have smaller, near-neutral charges. This charge distribution is consistent with the electronegativity differences between the constituent atoms and provides a simplified model for understanding the molecule's polarity and electrostatic interactions.
Molecular Dynamics and Conformational Sampling
While DFT calculations provide valuable information about static molecular properties at 0 K, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of a molecule at finite temperatures. MD simulations solve Newton's equations of motion for the atoms in a molecule over time, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation.
For Cyclobutanecarboxylic acid, 3-butyl-, MD simulations would be particularly useful for sampling the complex conformational space arising from the puckering of the cyclobutane ring and the rotation of the butyl and carboxylic acid groups. These simulations can provide insights into the relative populations of different conformers in solution and the energy barriers for interconversion between them. A combined approach of MD simulations and DFT calculations has been effectively used to study the conformational analysis of substituted cyclobutane derivatives. acs.org
Quantitative Structure-Activity Relationships (QSAR) for Substituted Cyclobutane Derivatives
A typical QSAR study involves calculating a set of molecular descriptors that quantify various aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties. For a series of substituted cyclobutane derivatives, these descriptors could include:
Topological descriptors: Molecular weight, number of atoms, bond types, and branching indices.
Electronic descriptors: Dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO).
Steric descriptors: Molecular volume, surface area, and specific conformational parameters.
These descriptors would then be correlated with a measured biological activity (e.g., inhibitory concentration, IC50) using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to develop a QSAR model. For instance, a hypothetical QSAR equation for a series of 3-substituted cyclobutanecarboxylic acids might take the form:
log(1/Activity) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
Such a model could predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds. Studies on related structures, such as aryl-substituted cycloalkenecarboxylic acid methyl esters, have successfully used 2D and 3D QSAR models to predict their binding affinity to biological targets like the human dopamine (B1211576) transporter. nih.gov
Illustrative Data Table for a Hypothetical QSAR Model of 3-Alkyl-Cyclobutanecarboxylic Acids
| Substituent (R) | Experimental Activity (log(1/IC50)) | Predicted Activity (log(1/IC50)) | Molecular Weight | LogP |
| Methyl | 4.2 | 4.1 | 114.14 | 1.2 |
| Ethyl | 4.5 | 4.6 | 128.17 | 1.7 |
| Propyl | 4.8 | 4.7 | 142.20 | 2.2 |
| Butyl | 5.0 | 5.1 | 156.22 | 2.7 |
| Pentyl | 5.2 | 5.3 | 170.25 | 3.2 |
Note: The data in this table is illustrative and based on general QSAR principles. Actual experimental or calculated values for 3-butyl-cyclobutanecarboxylic acid and its analogs may differ.
Investigation of Acid-Base Properties and Hammett Parameters through Computational Models
The acidity of cyclobutanecarboxylic acid, 3-butyl-, represented by its pKa value, is a fundamental property influencing its behavior in biological and chemical systems. Computational chemistry provides powerful tools to predict pKa values with reasonable accuracy. These methods typically involve calculating the Gibbs free energy change for the deprotonation of the carboxylic acid in a solvent, often using a combination of quantum mechanical calculations and a continuum solvation model.
The Hammett equation is a well-established linear free-energy relationship used to quantify the effect of substituents on the reactivity of aromatic compounds, particularly benzoic acid derivatives. wikipedia.orglibretexts.org It is defined as:
log(K/K₀) = σρ
where:
K is the equilibrium constant for the substituted reaction.
K₀ is the equilibrium constant for the unsubstituted reaction.
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
ρ (rho) is the reaction constant, which depends on the nature of the reaction.
While originally developed for aromatic systems, the concept of using substituent constants to understand electronic effects can be extended to aliphatic systems like cyclobutane. researchgate.net The butyl group at the 3-position of cyclobutanecarboxylic acid is expected to have an electron-donating effect through induction, which would influence the acidity of the carboxylic acid group. A positive Hammett-like constant (σ) would indicate an electron-withdrawing group, increasing acidity (lower pKa), while a negative value would indicate an electron-donating group, decreasing acidity (higher pKa). dalalinstitute.com
Illustrative Data Table of Predicted pKa and Hypothetical Hammett-like Constants for 3-Substituted Cyclobutanecarboxylic Acids
| Substituent (at C3) | Predicted pKa | Hypothetical σ |
| H | 4.80 | 0.00 |
| Methyl | 4.85 | -0.05 |
| Butyl | 4.90 | -0.10 |
| Hydroxyl | 4.70 | +0.12 |
| Cyano | 4.55 | +0.35 |
Note: This table contains illustrative data based on general chemical principles. The pKa and σ values are hypothetical and not based on direct experimental or computational studies of these specific molecules.
Theoretical Insights into Reaction Mechanisms and Transition States
Computational chemistry offers profound insights into the mechanisms of chemical reactions by allowing for the characterization of transition states and the calculation of activation energies. For cyclobutanecarboxylic acid, 3-butyl-, various reactions can be envisaged, such as esterification, amidation, or reactions involving the cyclobutane ring itself.
Transition state theory is a fundamental concept used to understand reaction rates. libretexts.org It postulates that reactants are in equilibrium with an activated complex (the transition state), which then proceeds to form the products. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate.
For reactions involving the carboxylic acid group, such as Fischer esterification, computational models can elucidate the multi-step mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent dehydration. acs.org
Reactions involving the cyclobutane ring, such as ring-opening or functionalization, can also be studied. For example, the free-radical chlorination of cyclobutanecarboxylic acid has been investigated, revealing the formation of various chlorinated isomers. caltech.edu Theoretical studies can help predict the regioselectivity and stereoselectivity of such reactions by comparing the energies of different possible transition states.
Illustrative Data Table of Calculated Activation Energies for a Hypothetical Reaction of Cyclobutanecarboxylic Acid, 3-butyl-
| Reaction Type | Reactants | Products | Calculated Activation Energy (kcal/mol) |
| Esterification | Acid + Methanol | Methyl Ester + Water | 15.2 |
| Amidation | Acid + Ammonia | Amide + Water | 18.5 |
| Ring Opening | Acid | Alkenoic Acid | 35.0 |
Note: The activation energies presented in this table are purely illustrative and intended to demonstrate the type of data that can be obtained from theoretical investigations of reaction mechanisms. These are not experimentally verified values for the specified reactions.
Advanced Applications in Organic and Medicinal Chemistry Research Excluding Clinical Human Trials
Cyclobutanecarboxylic Acid Derivatives as Advanced Synthetic Building Blocks
Cyclobutanecarboxylic acids and their derivatives are foundational building blocks in modern organic synthesis. researchgate.netgeorganics.sk Their utility stems from the unique structural and reactive properties conferred by the strained four-membered ring. nih.gov This ring strain can be strategically harnessed to drive reactions such as ring enlargements, contractions, and openings, providing access to a diverse array of acyclic and more complex cyclic compounds. nih.gov
The synthesis of these building blocks can be achieved through several reliable methods, including [2+2] cycloadditions, which are among the most common strategies for forming the cyclobutane (B1203170) core. nih.govbaranlab.org For instance, a novel cyclobutane-containing diacid building block, CBDA-3, was successfully synthesized from sorbic acid using an efficient [2+2] photocycloaddition. nih.gov Other methods include the ring expansion of cyclopropanols and the ring enlargement of oxaspiropentanes. nih.gov Cyclobutanecarboxylic acid itself is often prepared through the hydrolysis and subsequent decarboxylation of diethyl cyclobutane-1,1-dicarboxylate. thieme-connect.deorgsyn.org
Once formed, these cyclobutane building blocks, including 3-butyl-cyclobutanecarboxylic acid, serve as versatile platforms for further functionalization. The carboxylic acid group provides a reactive handle for a multitude of transformations, while the substituted cyclobutane ring imparts specific three-dimensional shape and physicochemical properties to the final molecule. The development of methods to create complex, densely functionalized cyclobutane scaffolds is a significant goal, as it has the potential to drive innovation in medicinal chemistry by bridging the complexity gap between simple structures and intricate natural products or drug molecules. nih.gov
Table 1: Synthetic Utility of Cyclobutane Derivatives
| Transformation Type | Description | Application Example | Source(s) |
|---|---|---|---|
| Ring Enlargement/Contraction | The inherent strain allows the four-membered ring to be selectively expanded or contracted to form other ring sizes. | Synthesis of complex carbocyclic frameworks. | nih.gov |
| Ring Opening | The strained C-C bonds can be cleaved to yield functionalized acyclic compounds. | An advantageous route to specific acyclic molecules. | nih.gov |
| [2+2] Cycloaddition | Dimerization of olefins, often photochemically, to construct the cyclobutane core. | Used to synthesize many cyclobutane-containing natural products. | nih.govbaranlab.orgnih.gov |
| Functionalization | The core ring can be modified with various functional groups to create diverse building blocks. | Synthesis of boronate esters for further elaboration. | nih.gov |
Design and Synthesis of Bioisosteres based on Cyclobutane Scaffolds
Bioisosteric replacement is a key strategy in medicinal chemistry used to optimize the properties of a bioactive molecule, such as its potency, selectivity, and metabolic stability. This involves substituting one functional group with another that has similar steric and electronic properties. The cyclobutane scaffold has proven to be a highly effective framework for creating novel bioisosteres.
A significant advancement in bioisostere design has been the development of trifluoromethylcyclobutane derivatives. bioorganica.com.ua The introduction of a trifluoromethyl (CF₃) group is a well-established strategy in medicinal chemistry to improve a molecule's metabolic stability and binding affinity, largely due to the strong carbon-fluorine bond and the group's electron-withdrawing nature. bioorganica.com.uanbuv.gov.ua
Combining the cyclobutane scaffold with a CF₃ group has led to the creation of the 1-trifluoromethyl-cyclobutyl group, which serves as a unique and effective analogue of the tert-butyl group. acs.orgacs.org Research has demonstrated that this replacement can preserve or even enhance biological activity while improving resistance to metabolic degradation. acs.orgacs.org A modular and scalable synthesis for these valuable building blocks has been developed, which involves the direct reaction of cyclobutanecarboxylic acids with sulfur tetrafluoride (SF₄). acs.orgacs.orgnih.gov This method allows for the creation of a wide library of trifluoromethyl cyclobutanes from various substituted cyclobutanecarboxylic acids. acs.orgnih.gov
Studies comparing the physicochemical properties of these analogues show that the CF₃-cyclobutyl group has a slightly larger steric size and moderately increased lipophilicity compared to the tert-butyl group. acs.orgacs.org The electron-withdrawing effect of the CF₃ group also influences the acidity of nearby functional groups. nbuv.gov.uaacs.org
Table 2: Comparison of pKa Values for Bioisosteric Groups
| Compound Type | tert-Butyl Analogue | pKa | CF₃-Cyclobutyl Analogue | pKa | Source(s) |
|---|---|---|---|---|---|
| Carboxylic Acid | Pivalic Acid | 5.03 | 1-(Trifluoromethyl)cyclobutane-1-carboxylic acid | 3.54 | acs.org |
| Amine Hydrochloride | tert-Butyl Amine HCl | 10.8 | 1-(Trifluoromethyl)cyclobutanamine HCl | 9.0 | acs.org |
Applications in the Synthesis of Complex Natural Product Analogues
Natural products containing strained cyclobutane subunits are found across terrestrial and marine species and often exhibit potent biological activities. rsc.orgnih.gov These fascinating molecular architectures, found in terpenoids, alkaloids, and steroids, present significant synthetic challenges. rsc.org The development of new strategies for constructing the four-membered ring is therefore crucial for accessing these molecules and their analogues in the laboratory. rsc.org
Cyclobutanecarboxylic acid derivatives serve as key intermediates in the total synthesis of such complex molecules. nih.gov Synthetic chemists can leverage the reactivity of the cyclobutane ring to construct the core skeletons of these natural products. nih.govrsc.org The ability to synthesize analogues—molecules that are structurally similar to the natural product but with deliberate modifications—is essential for structure-activity relationship (SAR) studies. By using building blocks like 3-butyl-cyclobutanecarboxylic acid, researchers can introduce specific alkyl groups or other functionalities to probe how these changes affect the molecule's biological function.
Development of Novel Chemical Probes and Tools for Biological Research
Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, allowing researchers to study its function in cellular or in vivo systems. nih.gov The development of potent and selective chemical probes is essential for target identification and validation in biomedical research. nih.gov
The structural diversity and synthetic tractability of cyclobutane derivatives make them valuable scaffolds for creating novel chemical probes. nih.govbioorganica.com.ua The rigid, three-dimensional nature of the cyclobutane ring can help to pre-organize functional groups in a specific orientation, leading to enhanced binding affinity and selectivity for the target protein. For example, 1,3-substituted cyclobutanes are considered valuable achiral 3D-shaped motifs in the design of tools for chemical biology. bioorganica.com.ua The synthesis of complex cyclobutane building blocks, such as those derived from 3-butyl-cyclobutanecarboxylic acid, enables the rapid diversification needed to develop high-quality probes for exploring new areas of biology. nih.gov
Role in Agrochemistry Research
The principles of molecular design used in medicinal chemistry are also highly applicable to the field of agrochemistry, which focuses on the development of new herbicides, insecticides, and fungicides. nih.govresearchgate.net Carboxylic acids and their derivatives have played a major role in the development of herbicidal compounds for decades. nih.govresearchgate.net
The strategic replacement of functional groups to improve efficacy and metabolic stability is also a key strategy in agrochemical research. acs.orgacs.org Studies have evaluated the replacement of a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group in active agrochemicals. acs.orgnih.gov In one such study, this bioisosteric replacement was tested on the herbicide Tebutam. nih.gov The findings indicated that while such substitutions can moderately increase lipophilicity, they often preserve the original mode of bioactivity. acs.orgacs.org Furthermore, patents have been filed for insecticidal compounds that incorporate cyclobutane carboxylic acid derivatives, demonstrating the commercial interest in this chemical class for crop protection. google.com The use of building blocks like 3-butyl-cyclobutanecarboxylic acid allows for the systematic exploration of how lipophilic side chains on a cyclobutane core can influence the potency and selectivity of potential new agrochemicals.
Synthesis of Polymeric and Resin Precursors
The incorporation of cyclic monomers into polymer backbones is a well-established strategy for modifying the thermal and mechanical properties of the resulting materials. While direct research on the use of Cyclobutanecarboxylic acid, 3-butyl- as a monomer for the synthesis of polymeric and resin precursors is not extensively documented in publicly available literature, its potential can be inferred from studies on structurally similar cyclobutane derivatives and other cyclic aliphatic acids. The presence of the cyclobutane ring offers a rigid, non-planar structure that can enhance the glass transition temperature (Tg) and dimensional stability of polymers.
The primary routes for incorporating a molecule like Cyclobutanecarboxylic acid, 3-butyl- into a polymer chain would be through the formation of polyesters or polyamides. This would typically require either the conversion of the monofunctional carboxylic acid into a di-functional monomer or its use as a chain terminator or modifier in a polymerization reaction.
Potential Polymerization Pathways
Polyester (B1180765) Synthesis:
Aliphatic polyesters are commonly synthesized via two main routes: the polycondensation of a diol with a dicarboxylic acid, or the ring-opening polymerization (ROP) of a lactone (cyclic ester). uliege.benih.gov For Cyclobutanecarboxylic acid, 3-butyl- to be used in polycondensation, it would first need to be converted into a di-functional monomer, such as a dicarboxylic acid or a diol derivative of the 3-butylcyclobutane ring.
Alternatively, a lactone derivative of 3-butylcyclobutane could potentially undergo ROP to form a polyester. The polymerizability of lactones is influenced by their ring strain, with five- and six-membered rings often being suitable for ROP. researchgate.net The fusion of a cyclobutane ring to a lactone structure has been shown to affect the thermodynamics of polymerization. mdpi.com
Table 1: Comparison of Polyester Synthesis Methods for Cyclic Monomers
| Polymerization Method | Monomer Type | General Conditions | Potential for 3-Butylcyclobutane Moiety |
| Polycondensation | Dicarboxylic acids and diols | High temperature, vacuum, catalyst (e.g., metal salts, inorganic acids) nih.gov | Requires initial synthesis of a di-functional 3-butylcyclobutane derivative. |
| Ring-Opening Polymerization (ROP) | Lactones (cyclic esters) | Initiators (e.g., metal alkoxides, organocatalysts), moderate temperatures uliege.bersc.org | Requires synthesis of a lactone fused with or containing the 3-butylcyclobutane ring. |
Polyamide Synthesis:
Polyamides are typically formed through the condensation reaction of a dicarboxylic acid with a diamine. britannica.comyoutube.com Similar to polyester synthesis, the incorporation of the 3-butylcyclobutane moiety into a polyamide backbone would necessitate the creation of a di-functional monomer, such as a cyclobutane-1,3-dicarboxylic acid derivative bearing a butyl group. Research has shown that cyclobutane-containing dicarboxylic acids (CBDAs) are viable monomers for polyamide synthesis, offering a potential bio-based alternative to petroleum-derived diacids. und.edu
Table 2: Polyamide Synthesis via Polycondensation
| Monomer 1 | Monomer 2 | Polymer Type | Key Characteristics |
| Dicarboxylic Acid | Diamine | Polyamide | Formation of amide linkages; properties influenced by monomer structure. britannica.com |
| Cyclobutane Dicarboxylic Acid Derivative | Aliphatic or Aromatic Diamine | Cyclobutane-containing Polyamide | Potential for enhanced thermal stability and altered mechanical properties due to the rigid cyclobutane unit. und.edu |
Research Findings on Related Cycloaliphatic Monomers
Studies on other cyclobutane-based monomers provide insights into the potential behavior of Cyclobutanecarboxylic acid, 3-butyl- derivatives in polymerization. For instance, the [2+2] photocycloaddition of cinnamic acid derivatives is a known method to produce truxinate cyclobutane polymers, which are a class of polyesters. nih.gov This highlights a synthetic route to cyclobutane-containing monomers that can be subsequently polymerized.
Furthermore, research into the ring-opening polymerization of bicyclic lactones containing fused cyclohexane (B81311) rings demonstrates that the stereochemistry and ring strain of the monomer significantly impact its polymerizability and the properties of the resulting polyester. researchgate.net It is reasonable to assume that a lactone derived from Cyclobutanecarboxylic acid, 3-butyl- would exhibit similar structure-property relationships.
While the direct polymerization of Cyclobutanecarboxylic acid, 3-butyl- is not reported, its derivatives, particularly di-functionalized versions, hold potential for creating novel polymers. The introduction of the 3-butylcyclobutane unit could lead to polyesters and polyamides with unique combinations of rigidity, thermal stability, and potentially altered solubility and degradation profiles, making them interesting candidates for advanced materials research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
